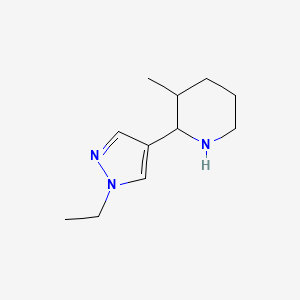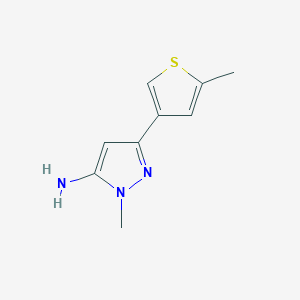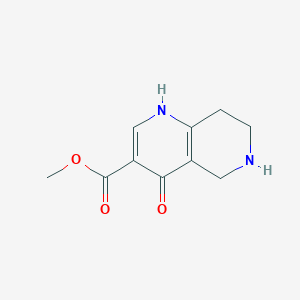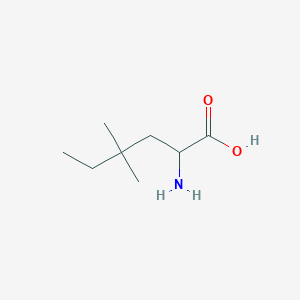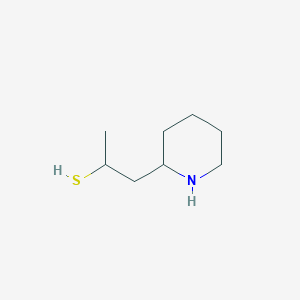
1-(Piperidin-2-YL)propane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-2-YL)propane-2-thiol is an organic compound that features a piperidine ring attached to a propane-2-thiol group. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The thiol group in this compound imparts unique chemical properties, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-2-YL)propane-2-thiol typically involves the reaction of piperidine with a suitable thiolating agent. One common method is the reaction of piperidine with 2-chloropropane-1-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon attached to the chlorine, displacing the chloride ion and forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Piperidin-2-YL)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-2-YL)propane-2-thiol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(Piperidin-2-YL)propane-2-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can affect various biological pathways, including enzyme inhibition and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure but lacking the thiol group.
2-Mercaptoethanol: Contains a thiol group but lacks the piperidine ring.
Thiourea: Contains a thiol group and a nitrogen atom but has a different overall structure.
Uniqueness
1-(Piperidin-2-YL)propane-2-thiol is unique due to the combination of the piperidine ring and the thiol group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H17NS |
|---|---|
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
1-piperidin-2-ylpropane-2-thiol |
InChI |
InChI=1S/C8H17NS/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
QCKGEBNTUHEXEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCCN1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
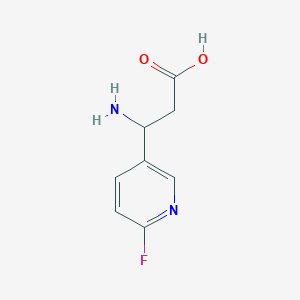
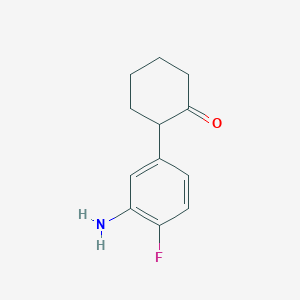
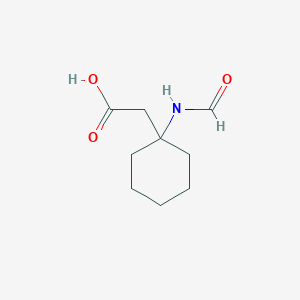
amine](/img/structure/B15272717.png)
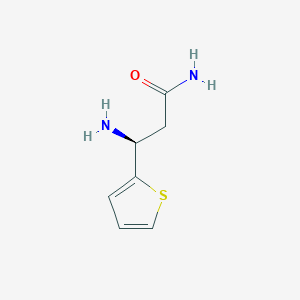
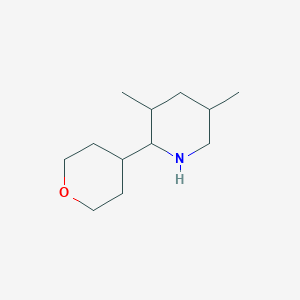
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
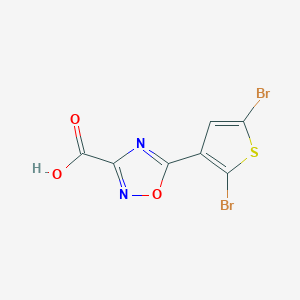
amine](/img/structure/B15272739.png)
